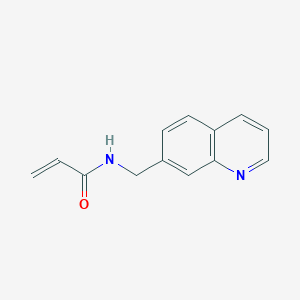

![molecular formula C25H25N5O3S B2367995 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021224-49-6](/img/structure/B2367995.png)

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is a chemical compound that has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .

Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator .Molecular Structure Analysis

The molecular formula of the compound is C24H28N4O4S. The molecular weight is 468.57.Chemical Reactions Analysis

The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also has improved metabolic stability over the prototypical urea-based compounds .科学的研究の応用

Synthesis and Chemical Reactivity

Research in this area often involves the development of new synthetic methodologies for creating pyrazolopyridine derivatives and related compounds. For instance, studies have reported on the experimental and theoretical aspects of synthesizing pyrazolopyridine derivatives via condensation reactions, highlighting the versatility and reactivity of these compounds in organic synthesis. These methodologies are crucial for exploring the chemical space of pyrazolopyridine derivatives for further applications in medicinal chemistry and material science (Yıldırım, Kandemirli, & Demir, 2005).

Biological Evaluation

A significant portion of research on pyrazolopyridine derivatives is devoted to their biological evaluation, including their potential as anticancer, anti-inflammatory, and antimicrobial agents. For example, novel pyrazolopyridine derivatives have been synthesized and assessed for their cytotoxic activities against cancer cell lines, revealing some compounds with promising anticancer properties (Rahmouni et al., 2016). Moreover, the antimicrobial activity of pyrazolopyridine derivatives against various bacterial strains has been explored, indicating the potential for developing new antimicrobial agents from this class of compounds (Panda, Karmakar, & Jena, 2011).

Structural and Molecular Studies

Structural characterization and molecular studies of pyrazolopyridine derivatives provide insights into their chemical properties and potential applications. X-ray crystallography, NMR, and other spectroscopic techniques have been employed to elucidate the structures of these compounds, aiding in the understanding of their reactivity and interactions at the molecular level. Such studies are foundational for the rational design of new compounds with desired properties (Kumara, Naveen, & Lokanath, 2017).

Theoretical and Computational Studies

Theoretical and computational studies complement experimental approaches by providing mechanistic insights and predicting the properties of pyrazolopyridine derivatives. Quantum chemical calculations, molecular docking, and other computational methods have been applied to study the electronic structure, reactivity, and potential biological interactions of these compounds, which can guide the synthesis of new derivatives with optimized properties (Volochnyuk et al., 2010).

作用機序

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

This compound acts as an activator of the GIRK1/2 channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential, thereby reducing neuronal excitability.

特性

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O3S/c1-16-5-7-19(8-6-16)22-12-21(25(31)27-14-18-4-3-10-26-13-18)23-17(2)29-30(24(23)28-22)20-9-11-34(32,33)15-20/h3-8,10,12-13,20H,9,11,14-15H2,1-2H3,(H,27,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBXIEYUJULFHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)NCC5=CN=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-((5-(benzo[d][1,3]dioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2367913.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2367914.png)

![N-(3-methoxypropyl)-3-(3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2367918.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2367920.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2367923.png)

![[4-(6-Anilinopyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone](/img/structure/B2367925.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2367930.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2367932.png)

![9-(4-ethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367933.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2367934.png)